(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol
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Overview
Description
(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chiral center, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dimethylthiophene with an appropriate chiral reagent to introduce the ethan-1-ol group. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its chiral nature.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The presence of the chiral center can lead to enantioselective interactions, which are crucial in drug development.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol: The enantiomer of the compound.
2,5-Dimethylthiophene: Lacks the ethan-1-ol group.
Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of the ethan-1-ol group.
Uniqueness
(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol is unique due to its chiral center, which imparts optical activity and potential enantioselective properties. This makes it valuable in applications where chirality is important, such as in pharmaceuticals.
Properties
Molecular Formula |
C8H12OS |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C8H12OS/c1-5-4-8(6(2)9)7(3)10-5/h4,6,9H,1-3H3/t6-/m0/s1 |
InChI Key |
FKEKPWOKGXMJBU-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)[C@H](C)O |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)O |
Origin of Product |
United States |
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